Isotridecanol
CAS No.: 27458-92-0
Cat. No.: VC20931083
Molecular Formula: C13H28O
Molecular Weight: 200.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27458-92-0 |
|---|---|
| Molecular Formula | C13H28O |
| Molecular Weight | 200.36 g/mol |
| IUPAC Name | 11-methyldodecan-1-ol |
| Standard InChI | InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 |
| Standard InChI Key | XUJLWPFSUCHPQL-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCCCCO |
| Canonical SMILES | CC(C)CCCCCCCCCCO |
Introduction
Chemical Identity and Structure
Isotridecanol, systematically named 11-methyl-1-dodecanol, is a branched primary alcohol with the molecular formula C13H28O. The "iso" prefix refers to the branching pattern, specifically the methyl group located on the penultimate carbon atom of the C12 carbon chain, opposite to the hydroxyl (-OH) group . This specific branching structure gives isotridecanol unique properties that distinguish it from its linear counterpart, 1-tridecanol.
Basic Information
Structural Characteristics
Isotridecanol features a primary hydroxyl group (-OH) attached to a terminal carbon of a branched C13 hydrocarbon chain. The branching occurs with a methyl group positioned at the eleventh carbon atom, creating the 11-methyl-1-dodecanol structure. This specific molecular arrangement contributes to isotridecanol's physical properties and chemical behavior, particularly its reactivity in various industrial processes and applications .
Physical and Chemical Properties
Physical Properties
Isotridecanol appears as a colorless liquid with a faint characteristic odor under normal conditions. Its physical state transitions from liquid to solid at temperatures below -60°C, making it suitable for a wide range of temperature applications .
Chemical Properties
As a primary alcohol, isotridecanol exhibits the characteristic reactivity of the hydroxyl functional group. The molecule's relatively large hydrocarbon chain confers significant hydrophobicity, while the terminal hydroxyl group provides a localized polarity that shapes its reaction behavior .
Key chemical properties include:
Production Methods
Industrial Synthesis
The industrial production of isotridecanol typically involves a multi-step process starting from shorter-chain hydrocarbons:
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Trimerization: The process begins with the trimerization of n-butene to form C12-olefins .
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Hydroformylation (Oxo Process): The C12-olefins undergo hydroformylation with carbon monoxide and hydrogen under specific catalytic conditions to produce isomeric mixtures of aldehyde intermediates .
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Hydrogenation: The resulting aldehydes are then hydrogenated to yield the final isotridecanol product.
Recent innovations in the production process have focused on improving catalyst efficiency and reaction selectivity. For example, patent CN114456041A describes a liquid-liquid two-phase reaction system using ionic liquids that offers better stability and recyclability of the rhodium catalyst used in the hydroformylation step .
Manufacturing Facilities and Capacity
Major petrochemical companies have invested in isotridecanol production capacity to meet growing global demand. In 2019, Evonik expanded its production capacity for high-purity isotridecanol at the Marl Chemical Park, positioning itself as one of the world's most important manufacturers of this specialty chemical .
Applications
Isotridecanol's unique structure and properties make it valuable across multiple industries. Its applications span from consumer products to specialized industrial uses.
Surfactants and Cleaning Agents
As an important intermediate in the production of surfactants, isotridecanol is extensively used in the formulation of high-quality cleaning agents. The surfactants derived from isotridecanol exhibit excellent wetting, emulsifying, and cleaning properties .
Lubricants and Industrial Fluids
Isotridecanol serves as a precursor for lubricant additives and base fluids. Its derivatives offer good thermal stability and viscosity characteristics that are essential in high-performance lubricant formulations .
Paints and Coatings
Special esters derived from isotridecanol are incorporated into high-quality paints, lacquers, and lacquer resins. These esters contribute to improved film formation, adhesion, and durability of coating systems .
Cosmetics and Personal Care
In the European Union, isotridecanol is approved for use as a fragrance ingredient in cosmetic products under its INCI name. The compound contributes to the fragrance profile while also potentially functioning as an emollient or solubilizer in various formulations .
Pharmaceutical Applications
Research has revealed interesting applications of isotridecanol derivatives in pharmaceutical compounds. Notably, plusbacin-A3, a cyclic lipodepsipeptide with an isotridecanyl side chain, exhibits antimicrobial activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
Studies have shown that the isotridecanyl side chain is crucial for the antimicrobial activity of plusbacin-A3. Interestingly, contrary to previous assumptions about the side chain inserting into bacterial membranes, research has found that it actually localizes in the bacterial cell wall near the pentaglycyl cross-bridge of cell-wall peptidoglycan .
Environmental Impact
Isotridecanol poses significant environmental concerns, particularly for aquatic ecosystems. It is classified as very toxic to aquatic life (H400) with long-lasting effects (H410) . With a water solubility of only 2 mg/L at 20°C and a high log P value of 5.19, isotridecanol has the potential to bioaccumulate in aquatic organisms .
Due to these hazards, isotridecanol is classified as clearly hazardous to water, and strict measures must be taken to prevent its release into water bodies, soil, or wastewater systems .
Market Trends and Economic Significance
Market Growth
The global isotridecanol market has been experiencing significant growth in recent years. This growth is attributed to increasing demand across multiple end-use industries, particularly personal care and cosmetic products, driven by rising awareness of personal hygiene and grooming .
Industry analysts project that the isotridecanol market will continue to grow substantially during the forecast period 2023 to 2030, with expansion in both established and emerging markets .
Industry Leaders
Several major chemical companies manufacture and supply isotridecanol globally. Evonik stands out as one of the world's most important manufacturers of high-purity isotridecanol, having expanded its production capacity at the Marl Chemical Park to meet growing global demand . The company markets its product as containing almost 100% C13 alcohols, positioning it as a particularly high-quality offering in the marketplace .
Driving Factors
Key factors driving the growth of the isotridecanol market include:
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Increased demand for high-performance surfactants in industrial and consumer applications .
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Growing cosmetics and personal care industry, particularly in emerging economies .
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Expansion of specialized industrial applications requiring high-purity materials with specific performance characteristics .
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Research and development activities exploring new applications and derivatives of isotridecanol .
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